Thiophene Regioisomerism: 2-Thienyl vs. 3-Thienyl
The target compound features a thiophen-2-yl group at position 6, whereas its closest structural analog, UCCF 333 (CAS 652138-13-1), carries a thiophen-3-yl substituent at the same position . This regioisomeric difference alters the spatial orientation of the sulfur atom relative to the naphthopyran core. In heterocyclic SAR, thiophene 2- vs. 3-substitution is known to modulate electronic distribution (inductive and resonance effects) and steric accessibility, which can affect π-π stacking interactions with biological targets . While identical in molecular weight (355.41 Da), LogP (5.74), and TPSA (71.34 Ų), the two isomers are chromatographically separable and may exhibit divergent target-binding profiles. No published head-to-head biological comparison data were identified for these two specific isomers; therefore differentiation rests on the established principle that regioisomeric thiophene substitution yields non-interchangeable biological outcomes in heterocyclic drug discovery programs [1].
| Evidence Dimension | Thiophene substitution pattern (positional isomerism at C-6) |
|---|---|
| Target Compound Data | Thiophen-2-yl at C-6 of naphtho[1,2-b]pyran-4-one core |
| Comparator Or Baseline | UCCF 333 (CAS 652138-13-1): Thiophen-3-yl at C-6 of identical core |
| Quantified Difference | Structural regioisomerism; identical MW (355.41 Da), LogP (5.74), and TPSA (71.34 Ų). No comparative bioactivity data publicly available. |
| Conditions | Structural comparison based on CAS registry and IUPAC nomenclature |
Why This Matters
Regioisomeric thiophene attachment can alter target-binding geometry and metabolic stability; procurement must specify the 2-thienyl isomer explicitly to ensure experimental reproducibility.
- [1] Mohareb, R. M., Wardakhan, W. W., & Ibrahim, R. A. (2016). Synthesis of pyridine, pyran and thiazole containing thiophene derivatives and their anti-tumor evaluations. Medicinal Chemistry Research, 25(10), 2187–2204. DOI: 10.1007/s00044-016-1654-3. View Source
